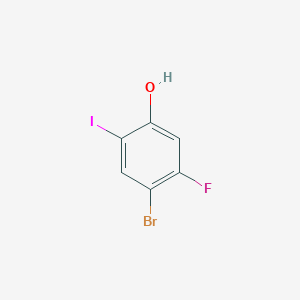

4-Bromo-5-fluoro-2-iodophenol

Description

4-Bromo-5-fluoro-2-iodophenol is a halogenated phenolic compound featuring bromine (Br), fluorine (F), and iodine (I) substituents at positions 4, 5, and 2, respectively, on the aromatic ring. Its molecular formula is C₆H₃BrFIO, with an average molecular weight of 333.35 g/mol (estimated based on analogous structures) . The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C6H3BrFIO |

|---|---|

Molecular Weight |

316.89 g/mol |

IUPAC Name |

4-bromo-5-fluoro-2-iodophenol |

InChI |

InChI=1S/C6H3BrFIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |

InChI Key |

KKRLLFVPZWZFCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)I)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 4-Bromo-5-fluoro-2-iodophenol with key analogs, highlighting substituent positions, molecular properties, and applications:

Key Findings from Research

- Reactivity Trends: Iodine vs. Chlorine/Bromine: The presence of iodine in this compound enhances its utility in Ullmann or Sonogashira couplings due to iodine’s superior leaving-group ability compared to chlorine or bromine . Fluorine Effects: Fluorine’s electronegativity increases the acidity of the phenolic -OH group (pKa ~8–9, estimated), facilitating deprotonation in nucleophilic substitutions .

- Thermal and Physical Properties: Analogs like 2-bromo-5-fluoro-4-iodophenol (CAS 1564796-94-6) lack explicit melting/boiling points in the evidence, but halogen-rich phenols generally exhibit high densities (>1.6 g/cm³) and moderate solubility in polar aprotic solvents . Nitro-substituted analogs (e.g., 4-Bromo-5-fluoro-2-nitrophenol) display elevated thermal instability, with decomposition observed near 150°C .

- Applications in Drug Discovery: 4-Bromo-5-chloro-2-fluorophenol (CAS 1805518-69-7) is a precursor to triazole-based antimicrobial agents, highlighting the role of halogen diversity in bioactivity . Difluoro-substituted analogs (e.g., 2-Bromo-4,5-difluorophenol) are critical in synthesizing fluorinated drug candidates with enhanced metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.